tert-butyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-4-ylcarbamate
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Overview
Description
tert-butyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-4-ylcarbamate is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolopyridine core fused with a thiazole ring and a carbamic acid tert-butyl ester group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-4-ylcarbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolopyridine core, followed by the introduction of the thiazole ring through cyclization reactions. The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, tert-butyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-4-ylcarbamate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-4-ylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-4-yl]-carbamic acid methyl ester
- [2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-4-yl]-carbamic acid ethyl ester
Uniqueness
Compared to similar compounds, tert-butyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-4-ylcarbamate is unique due to its specific ester group. This group influences the compound’s solubility, stability, and reactivity, making it distinct in its applications and effects.
Properties
Molecular Formula |
C15H16N4O2S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
tert-butyl N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-4-yl]carbamate |
InChI |
InChI=1S/C15H16N4O2S/c1-15(2,3)21-14(20)19-11-8-22-13(18-11)10-7-17-12-9(10)5-4-6-16-12/h4-8H,1-3H3,(H,16,17)(H,19,20) |
InChI Key |
DILYWOFKKDDIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC(=N1)C2=CNC3=C2C=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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